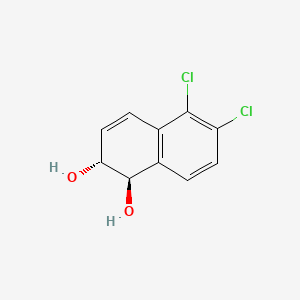
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- is a chemical compound with the molecular formula C10H8Cl2O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- typically involves the chlorination of 1,2-naphthalenediol followed by hydrogenation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrogenation process is carried out using catalysts like palladium on carbon under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dechlorinated naphthalenediols .
Scientific Research Applications
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthalenediol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,2-Naphthoquinone: An oxidized form with different chemical properties and applications.
5,6-Dichloro-1,2-naphthoquinone: Similar structure but with quinone functionality instead of diol.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
62857-74-3 |
|---|---|
Molecular Formula |
C10H8Cl2O2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(1R,2R)-5,6-dichloro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-1-6-5(9(7)12)2-4-8(13)10(6)14/h1-4,8,10,13-14H/t8-,10-/m1/s1 |
InChI Key |
STTHXSTUSFOZIG-PSASIEDQSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


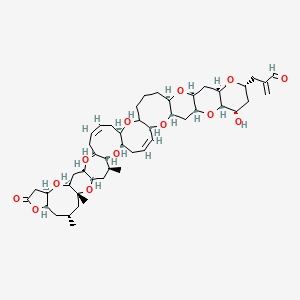
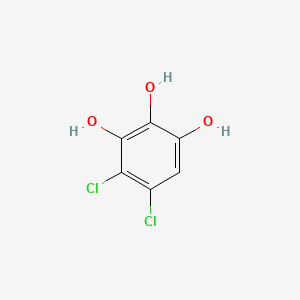
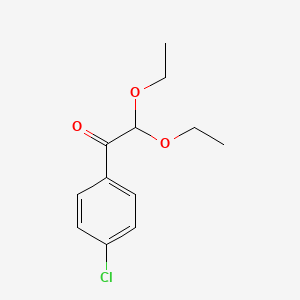
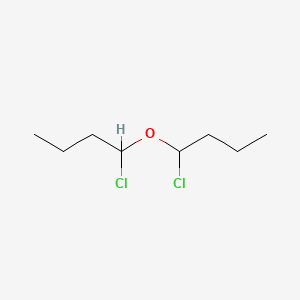
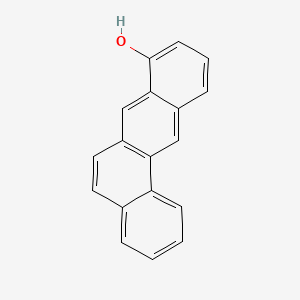
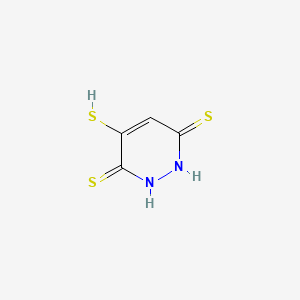
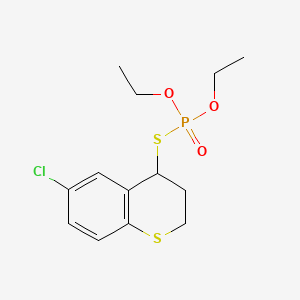
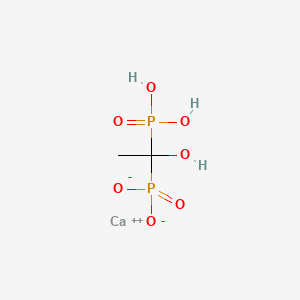
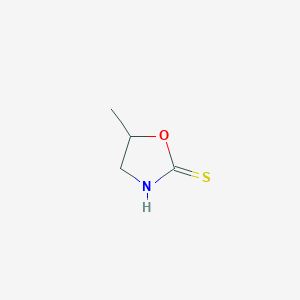

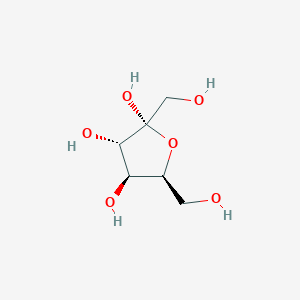
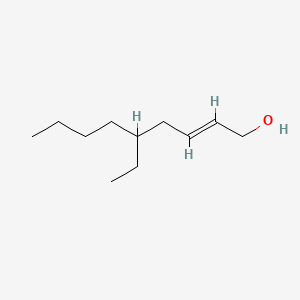

![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
